Mass Shift of +2 Da Exactly Satisfies the Minimum Requirement for SIDA-GC-MS Internal Standards
Hislop et al. (2004) established that for gamma-lactone internal standards, 'deuterium labeling should increase the molecular weight of a labeled internal standard by at least 2 mass units' to minimize interferences during GC-MS analysis [1]. Gamma-Octalactone-d2 (MW 144.21) provides exactly this minimum +2 Da shift relative to unlabeled gamma-octalactone (MW 142.20), making it the leanest deuterated isotopologue that meets this criterion. In contrast, unlabeled gamma-octalactone (0 Da shift) fails this requirement and cannot serve as an internal standard in mass spectrometry-based SIDA. The commercially supplied gamma-octalactone-d2 is specified at ≥95% chemical purity by multiple vendors , providing adequate purity for quantitative workflows.
| Evidence Dimension | Molecular weight mass shift relative to unlabeled gamma-octalactone |
|---|---|
| Target Compound Data | MW 144.21 g/mol; mass shift = +2 Da (C8H12D2O2) |
| Comparator Or Baseline | Unlabeled gamma-octalactone: MW 142.20 g/mol; mass shift = 0 Da (C8H14O2). Gamma-octalactone-d7: MW 149.24 g/mol; mass shift = +7 Da (C8H7D7O2). Hislop et al. minimum criterion: ≥ +2 Da. |
| Quantified Difference | Gamma-Octalactone-d2 meets the minimum +2 Da mass shift criterion. Unlabeled gamma-octalactone (0 Da) fails. Gamma-octalactone-d7 (+7 Da) exceeds the requirement by 5 Da. |
| Conditions | General principle for GC-MS stable isotope dilution assays of gamma-lactones; electron impact ionization at 70 eV per Hislop et al. (2004) experimental conditions. |
Why This Matters
Procurement of gamma-octalactone-d2 ensures the minimum required mass resolution for SIDA-GC-MS while avoiding the excess deuteration (and associated cost and chromatographic shift) of d7 analogs, making it the most resource-efficient compliant choice.
- [1] Hislop JA, Hunt MB, Fielder S, Rowan DD. Synthesis of Deuterated γ-Lactones for Use in Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry. 2004;52(23):7075-7083. doi:10.1021/jf048885b. View Source
